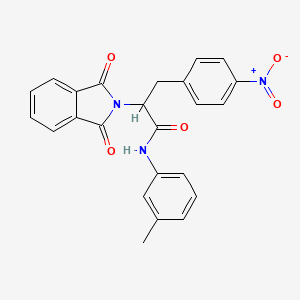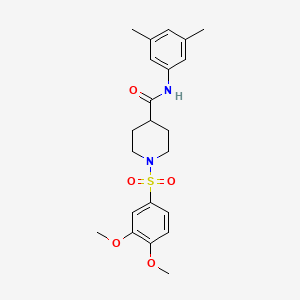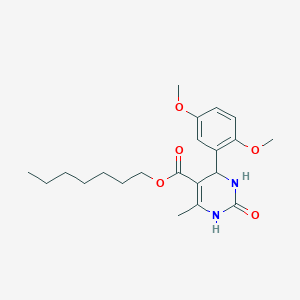![molecular formula C22H21N5O3 B5007185 1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5007185.png)
1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several distinct functional groups, including a benzodioxol group, a phenyl group, a pyrazol group, and an oxadiazol group. These groups are common in many pharmaceuticals and synthetic compounds, and they can contribute to a wide range of chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (in the benzodioxol, phenyl, and oxadiazol groups) would likely make the compound relatively flat and rigid. The nitrogen atoms in the pyrazol and oxadiazol groups could potentially act as hydrogen bond acceptors, influencing the compound’s interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the benzodioxol group might undergo electrophilic aromatic substitution, while the pyrazol group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple aromatic rings might increase the compound’s hydrophobicity, while the nitrogen atoms could contribute to its polarity .Future Directions
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-19(25-30-24-15)13-26(2)11-17-12-27(18-6-4-3-5-7-18)23-22(17)16-8-9-20-21(10-16)29-14-28-20/h3-10,12H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZNHQFGRXCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN(C)CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5007103.png)

![Methyl 4-[(2-fluoroanilino)methyl]benzoate](/img/structure/B5007115.png)




![14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione](/img/structure/B5007148.png)
![sodium S-[2-(isopropylsulfonyl)ethyl] thiosulfate](/img/structure/B5007153.png)
![N-[4-(N-{5-[(2-chlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5007162.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5007170.png)
![3-[(4-isopropyl-1-piperazinyl)methyl]-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5007177.png)
![N-BENZYL-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5007187.png)
![2-[(2,3-difluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5007197.png)
